molecular formula C9H9Cl3N2S B2578123 (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride CAS No. 153487-70-8

(2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride

Cat. No.: B2578123
CAS No.: 153487-70-8
M. Wt: 283.6
InChI Key: NEQRAFDYKLWFMA-UHFFFAOYSA-N
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Description

(2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride is a synthetic organic compound characterized by the presence of a thiazolidine ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazolidine ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines with different substituents.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidines.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may act on specific molecular targets, offering therapeutic benefits for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine
  • (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-one
  • (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-thione

Uniqueness

Compared to similar compounds, (2Z)-N-(3,4-dichlorophenyl)-1,3-thiazolidin-2-imine hydrochloride may exhibit unique properties such as higher stability, specific reactivity, or enhanced biological activity. These differences can be attributed to the presence of the hydrochloride salt, which can influence solubility, bioavailability, and overall chemical behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4,5-dihydro-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S.ClH/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9;/h1-2,5H,3-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQRAFDYKLWFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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